molecular formula C20H16ClFN4O2S B2754472 N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-68-5

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2754472
CAS No.: 1251560-68-5
M. Wt: 430.88
InChI Key: FYKAJVLQEXZDLL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol and catalysts such as methanesulfonic acid . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with various molecular targets. The triazole ring allows the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole and voriconazole, which are used as antifungal agents . Compared to these compounds, N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has unique structural features that may confer different biological activities. Its specific combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-10-9-19(13-25(14)20)29(27,28)26(18-4-2-3-17(22)11-18)12-15-5-7-16(21)8-6-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKAJVLQEXZDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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